molecular formula C15H17ClN4O B243021 [4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B243021
M. Wt: 304.77 g/mol
InChI Key: CUDBSADZXHNFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 1-methyl-1H-pyrazol-5-yl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 1-Methyl-1H-Pyrazol-5-yl Carbonyl Group: This can be achieved through an acylation reaction using 1-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide as bases in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)piperazine: Lacks the pyrazolyl carbonyl group, which may result in different biological activity.

    4-(4-chlorophenyl)-1-methylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.

    1-(4-chlorophenyl)-4-(1H-pyrazol-5-yl)piperazine: Similar but without the carbonyl group.

Uniqueness

[4-(4-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE is unique due to the presence of both the 4-chlorophenyl and 1-methyl-1H-pyrazol-5-yl carbonyl groups, which may confer distinct pharmacological properties compared to its analogs. This combination of functional groups can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C15H17ClN4O/c1-18-14(6-7-17-18)15(21)20-10-8-19(9-11-20)13-4-2-12(16)3-5-13/h2-7H,8-11H2,1H3

InChI Key

CUDBSADZXHNFEX-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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